![molecular formula C18H19NO B1293347 2-Azetidinomethyl-3'-methylbenzophenone CAS No. 898775-48-9](/img/structure/B1293347.png)
2-Azetidinomethyl-3'-methylbenzophenone
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Overview
Description
The compound 2-Azetidinomethyl-3'-methylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss various azetidinone derivatives and their synthesis, which can provide insights into the general class of compounds that 2-Azetidinomethyl-3'-methylbenzophenone belongs to. Azetidinones, also known as β-lactams, are a class of compounds with a four-membered lactam ring and are of significant interest due to their biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of azetidinone derivatives is described in the papers. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of Schiff bases from 2-aminobenzothiazoles and aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride and phenoxyacetyl chloride in the presence of triethylamine . This method could potentially be adapted for the synthesis of 2-Azetidinomethyl-3'-methylbenzophenone by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction, which provides detailed information about the three-dimensional arrangement of atoms within the crystal. For example, the structure of one such compound was solved by direct methods and refined to a high degree of precision, indicating a monoclinic system with specific cell dimensions . This type of analysis is crucial for understanding the stereochemistry and physical properties of the compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-Azetidinomethyl-3'-methylbenzophenone. However, azetidinones in general are known to undergo various chemical reactions due to the reactive nature of the lactam ring. These reactions can include ring-opening, nucleophilic substitution, and electrophilic addition, which are often utilized to modify the structure and enhance the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The papers describe the use of various spectroscopic techniques, such as FTIR, NMR, and mass spectroscopy, to confirm the chemical structures of the synthesized compounds . These techniques can also provide information about the physical properties, such as solubility and stability, which are important for the development of pharmaceutical agents. The stereochemistry of the azetidinone derivatives is also shown to be critical for their antibacterial activity, as indicated by structure-activity relationship studies .
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-4-8-15(12-14)18(20)17-9-3-2-7-16(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRJZEDROBVEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643687 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-3'-methylbenzophenone | |
CAS RN |
898775-48-9 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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